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Compound of Interest

Compound Name: 2-Propylthiophene

Cat. No.: B074554

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-
propylthiophene, its synthesis, and its role as a key building block in the development of novel
therapeutics. All quantitative data is presented in structured tables for clarity, and a detailed
experimental protocol for its synthesis is provided.

Core Molecular Information

2-Propylthiophene is an alkylated derivative of thiophene, a five-membered aromatic
heterocycle containing a sulfur atom. Its chemical structure is foundational for a variety of more
complex molecules explored in medicinal chemistry.

Molecular Formula and Weight

The fundamental properties of 2-propylthiophene are summarized below.
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Property Value Citations
Chemical Formula C7H10S [1112]
Average Molecular Weight 126.22 g/mol [2][3]

Monoisotopic Molecular
Weight

126.05032101 g/mol

[4]

IUPAC Name

2-propylthiophene

[1]14]

CAS Registry Number

1551-27-5

[1](2]

Other Names

2-n-Propylthiophene

[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic characteristics of 2-propylthiophene are crucial for its

identification, handling, and application in synthesis.

hvsicochemical .

Property

Value

Citations

Assay Purity

97%

[3]

Boiling Point

157.5-159.5 °C (it.)

[3]

Density

1.506 g/mL at 25 °C (lit.)

[3]

Refractive Index

n20/D 1.506 (lit.)

[3]

Flash Point

44 °C (111.2 °F) - closed cup

[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of 2-

propylthiophene.
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Spectrum Type Data Source and Key Information

The NIST WebBook provides the electron
ionization (EI) mass spectrum for 2-
Mass Spectrometry propylthiophene, which is useful for confirming

its molecular weight and fragmentation pattern.

[1]

A gas-phase IR spectrum is available on the
Infrared (IR) Spectroscopy NIST WebBook, showing characteristic

vibrational modes of the molecule.[1]

While a specific, isolated spectrum is not
provided in the search results, typical 1H and
13C NMR spectra for thiophene derivatives
NMR Spectroscopy show characteristic shifts for the aromatic
protons and carbons of the thiophene ring, as

well as for the alkyl side chain.

Synthesis of 2-Propylthiophene: Experimental
Protocol

2-Propylthiophene is commonly synthesized via a Grignard reaction, which allows for the
regioselective alkylation of the thiophene ring at the 2-position. The following protocol is a
representative example based on established organometallic chemistry principles.

Reaction Scheme: Grighard-based Synthesis

The synthesis involves two main steps: the formation of a Grignard reagent from 2-
bromothiophene, followed by its reaction with a propylating agent.

A high-level overview of the two-step synthesis of 2-propylthiophene.

Detailed Methodology

Materials:

e 2-Bromothiophene
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e Magnesium turnings

e Anhydrous diethyl ether or Tetrahydrofuran (THF)

o 1-Bromopropane (or propyl iodide)

« lodine crystal (for initiation)

o Saturated aqueous ammonium chloride (NH4Cl) solution
¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

o Apparatus Setup: All glassware must be oven-dried and assembled under an inert
atmosphere (e.g., nitrogen or argon) to exclude moisture.

e Grignard Reagent Formation:

o Place magnesium turnings (1.1 equivalents) in a round-bottom flask equipped with a reflux
condenser and a dropping funnel.

o Add a small crystal of iodine.

o Add a small portion of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous ether
via the dropping funnel to initiate the reaction. Initiation is indicated by a color change and
gentle refluxing.

o Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a
rate that maintains a gentle reflux.

o After the addition is complete, stir the mixture at room temperature or with gentle heating
for 1-2 hours to ensure complete formation of the Grignard reagent, 2-thienylmagnesium
bromide.

o Alkylation Reaction:

o Cool the Grignard reagent solution in an ice bath.
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o Add 1-bromopropane (1.1 equivalents) dissolved in anhydrous ether dropwise from the
dropping funnel.

o After the addition, allow the reaction mixture to warm to room temperature and stir for an
additional 2-3 hours.

o Work-up and Purification:

o Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous
NHaCl solution.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl
ether.

o Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.
o Filter the solution and remove the solvent by rotary evaporation.

o Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure
2-propylthiophene.

Applications in Research and Drug Development

While 2-propylthiophene itself is not typically the final active pharmaceutical ingredient (API),
it serves as a crucial precursor and structural motif in medicinal chemistry. The thiophene ring
is a well-recognized "privileged scaffold" and is considered a bioisostere of the benzene ring,
meaning it can often substitute for a phenyl group while maintaining or improving biological
activity.

Thiophene derivatives have been investigated for a wide range of therapeutic applications,
demonstrating the importance of building blocks like 2-propylthiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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